Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Description
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H13ClFNO2 and its molecular weight is 245.68 g/mol. The purity is usually 95%.
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Biological Activity
Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13ClFNO2 and a molecular weight of approximately 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, which are critical in managing mood disorders such as depression and anxiety. The exact mechanism involves binding to specific receptors, modulating their activity, and potentially altering signal transduction pathways.
Antimicrobial Properties
Research indicates that trans-4-(4-Fluorophenyl)pyrrolidine derivatives exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, indicating strong antibacterial properties .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Trans-4-(4-Fluorophenyl)pyrrolidine derivative | 0.0039 - 0.025 | S. aureus, E. coli |
2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various pathogens |
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests it may modulate neurotransmitter systems effectively. Specifically, it may enhance serotonin receptor activity, contributing to antidepressant-like effects in preclinical models .
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including trans-4-(4-fluorophenyl) variants. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like S. aureus .
- Neuropharmacological Investigation : A study explored the effects of trans-4-(4-Fluorophenyl)pyrrolidine on serotonin receptors in rodent models. The findings suggested that the compound could enhance serotonergic transmission, leading to improved mood-related behaviors.
Properties
CAS No. |
1330750-50-9 |
---|---|
Molecular Formula |
C11H13ClFNO2 |
Molecular Weight |
245.68 g/mol |
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
InChI Key |
ABOVCUXVEBGHCL-BAUSSPIASA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl |
Synonyms |
(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.